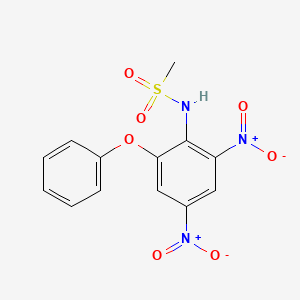

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

Übersicht

Beschreibung

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H11N3O7S and its molecular weight is 353.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Nimesulide Impurity A, also known as N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide or 7GB6XG4WM3, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins, which are key mediators of inflammation .

Mode of Action

Nimesulide Impurity A acts as a COX-2 inhibitor . It interacts with COX-2 and inhibits the production of prostaglandins, free radicals, and proteolytic enzymes . This results in a reduction of inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 mediated prostaglandins by Nimesulide Impurity A affects the inflammatory process . The reduction of prostaglandins, free radicals, and proteolytic enzymes leads to a decrease in inflammation and pain .

Pharmacokinetics

Nimesulide Impurity A exhibits linear pharmacokinetics in the dose range from 25 to 100 mg . It is rapidly absorbed following oral administration . The drug is extensively bound to albumin and eliminated with a terminal half-life of about 4 hours . The excretion of the unchanged drug in urine and feces is negligible .

Result of Action

The inhibition of COX-2 by Nimesulide Impurity A results in a decrease in the production of prostaglandins, free radicals, and proteolytic enzymes . This leads to a reduction in inflammation and pain, providing relief for various conditions .

Action Environment

The action of Nimesulide Impurity A can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the gastrointestinal tract . Additionally, its stability and efficacy can be influenced by factors such as temperature and light exposure . Therefore, it’s important to store and administer the drug under appropriate conditions to ensure its effectiveness .

Eigenschaften

IUPAC Name |

N-(2,4-dinitro-6-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O7S/c1-24(21,22)14-13-11(16(19)20)7-9(15(17)18)8-12(13)23-10-5-3-2-4-6-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQHYRUDRMDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-56-1 | |

| Record name | 4',6'-Dinitro-2'-phenoxymethanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6'-DINITRO-2'-PHENOXYMETHANESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GB6XG4WM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common impurities found in Nimesulide, and how are they analyzed?

A1: Two common impurities found in Nimesulide are Impurity C (2-phenoxyaniline) and Impurity D (2-phenoxy-4-nitroaniline). These impurities can arise during the synthesis process or due to degradation of the active substance over time. [, ]

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components of a mixture. A reversed-phase HPLC method with UV detection has been reported for the simultaneous determination of Nimesulide and its impurities in both bulk drug substance and pharmaceutical formulations. [] This method demonstrates good separation of the analytes, allowing for accurate quantification.

- Spectrophotometry: This method utilizes the absorption of light by a substance to determine its concentration. A spectrophotometric method using 8-hydroxyquinoline as an oxidative coupling reagent has been developed for the specific detection of Impurity D. [] This method is particularly useful for detecting trace amounts of this impurity.

Q2: Why is it crucial to control the levels of impurities in Nimesulide formulations?

A2: Controlling the levels of impurities in pharmaceutical formulations is crucial for ensuring the safety and efficacy of the drug product. Impurities can potentially:

Q3: What are the key considerations when developing and validating an analytical method for impurity profiling in Nimesulide?

A3: Developing and validating an analytical method for impurity profiling involves several critical aspects:

- Specificity: The method must be able to distinguish the target analyte (Nimesulide) and its impurities from other components in the sample matrix (e.g., excipients in a tablet formulation). []

- Linearity: The method should demonstrate a linear response over the desired concentration range of the analytes, enabling accurate quantification. [, ]

- Sensitivity: The method needs to be sensitive enough to detect and quantify impurities at low levels, as per regulatory requirements. This is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). [, ]

- Accuracy and Precision: The method should provide results close to the true value (accuracy) with minimal variation between replicate measurements (precision). [, ]

- Robustness: The method should be resilient to minor variations in experimental parameters (e.g., temperature, pH of the mobile phase) to ensure consistent performance. []

Q4: Are there any computational studies available on Nimesulide or its impurities?

A4: Yes, computational chemistry methods have been employed to study Nimesulide and its impurities. For example, one study used computational tools and spectral analysis to characterize the structural properties of Impurity D. [] This information can be valuable for understanding the behavior of the impurity and developing more effective analytical methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B3143071.png)